Cas no 343564-38-5 (4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol)

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 化学的及び物理的性質
名前と識別子
-
- (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
- (4-Bromo-2,6-dichlorophenoxy)-(tert-butyl)dimethylsilane
- 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
- (4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane
- 4-BROMO-2,6-DICHLOROPHENOXY(TERT-BUTYL)DIMETHYLSILANE
- CS-0211326
- AKOS015835510
- 4-Bromo-O-(tert-butyldimethylsilyl)-2,6-dichlorophenol
- BS-23233
- EN300-7361644
- 343564-38-5
- SCHEMBL6314664
- DTXSID50624654
- KNKUFFVFNKGIDT-UHFFFAOYSA-N
- MFCD11855951
-
- MDL: MFCD11855951
- インチ: InChI=1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3
- InChIKey: KNKUFFVFNKGIDT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Cl)Br)Cl
計算された属性
- せいみつぶんしりょう: 353.96100
- どういたいしつりょう: 353.96091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 339.2±42.0 °C at 760 mmHg
- フラッシュポイント: 158.9±27.9 °C
- PSA: 9.23000
- LogP: 6.13990
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B680095-100mg |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 218749-5g |
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |
343564-38-5 | 95% | 5g |
£300.00 | 2022-03-01 | |
TRC | B680095-500mg |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
1PlusChem | 1P003LHH-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 98% | 1g |
$81.00 | 2025-02-20 | |
abcr | AB273360-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol, 98%; . |
343564-38-5 | 98% | 1g |
€178.00 | 2025-02-16 | |
A2B Chem LLC | AB67013-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 98% | 1g |
$97.00 | 2024-04-20 | |
TRC | B680095-250mg |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
TRC | B680095-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 1g |
$ 98.00 | 2023-04-18 | ||
Fluorochem | 218749-1g |
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |
343564-38-5 | 95% | 1g |
£100.00 | 2022-03-01 | |
Fluorochem | 218749-25g |
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |
343564-38-5 | 95% | 25g |
£976.00 | 2022-03-01 |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenolに関する追加情報
Professional Introduction to Compound with CAS No. 343564-38-5 and Product Name: 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
The compound with the CAS number 343564-38-5 and the product name 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various chemical and biological processes. The presence of both bromine and chloro substituents, combined with the protective silyl group, makes it a versatile intermediate for further functionalization, which is crucial for developing novel therapeutic agents.
In recent years, the demand for specialized intermediates in drug discovery has surged, driven by the need for more efficient and selective synthetic routes. The compound 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol stands out as a valuable building block in this context. Its molecular structure allows for easy modification at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility is particularly important in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects.
The bromo and chloro substituents on the aromatic ring provide reactive sites that can be selectively modified using a variety of coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular frameworks, which are often required for the development of new drugs. Additionally, the tert-butyldimethylsilyl (TBS) silyl group serves as an excellent protecting group for hydroxyl functionalities. This protection is crucial in multi-step syntheses where hydroxyl groups need to be introduced or removed at different stages without interference from other reactive moieties.
Recent advancements in synthetic methodologies have highlighted the importance of protecting groups in facilitating efficient synthetic routes. The use of TBS silyl ethers has become particularly popular due to their stability under a wide range of reaction conditions while being easily removable under mild acidic or basic conditions. This characteristic makes 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol an ideal candidate for applications where selective protection and deprotection are required.
The compound's utility extends beyond pharmaceutical applications. It has also shown promise in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (Organic Light Emitting Diodes) and semiconductors. The ability to functionalize the aromatic ring at multiple positions allows for the design of molecules with tailored electronic properties. These properties are critical for optimizing device performance in electronic applications.
One of the most intriguing aspects of this compound is its potential role in developing novel antiviral and anticancer agents. The structural motifs present in 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol are reminiscent of several known bioactive molecules that have demonstrated efficacy against various diseases. By leveraging its reactivity and structural features, researchers can explore new chemical spaces that may lead to the discovery of next-generation therapeutics.
The synthesis of this compound involves a series of well-established organic transformations that highlight its accessibility despite its complexity. The initial steps typically involve bromination and chlorination of a precursor aromatic ring, followed by silylation to introduce the protecting group. These steps can be optimized to ensure high yields and purity, making it suitable for industrial-scale production.
In conclusion, 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol represents a significant asset in modern synthetic chemistry. Its unique structural features and reactivity make it a valuable intermediate for various applications, particularly in pharmaceutical research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of drug discovery and materials science.
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